![molecular formula C18H16N4O5S3 B6552647 methyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate CAS No. 1040656-83-4](/img/structure/B6552647.png)

methyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

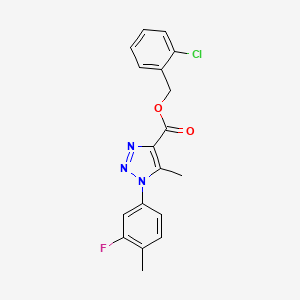

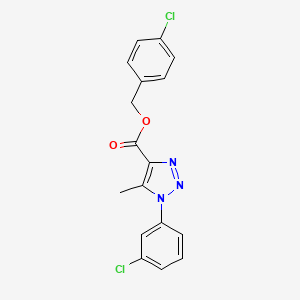

The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also has an amino group and a sulfonyl group attached to the thiophene ring . The compound is likely to have some optical activity .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The thiophene ring, amino group, and sulfonyl group would all contribute to the overall structure .Chemical Reactions Analysis

The compound, due to the presence of the thiophene ring, might undergo reactions typical of thiophene derivatives .Physical And Chemical Properties Analysis

The compound is likely to be soluble in some organic solvents, such as chloroform and dichloromethane .Mecanismo De Acción

Target of Action

It’s worth noting that thiophene derivatives are often used in studies of metal detoxification and oxidative stress involving metallothionein .

Mode of Action

It’s known that thiophene derivatives can participate in organocatalyzed asymmetric reductive amination of ketones . This suggests that the compound may interact with its targets through similar mechanisms.

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Pharmacokinetics

Organoboron compounds, which are often used in suzuki–miyaura coupling reactions, are known for their stability, ease of preparation, and environmental benignity . These properties may influence the bioavailability of the compound.

Result of Action

The compound’s involvement in the suzuki–miyaura coupling reaction suggests that it may contribute to the formation of new carbon–carbon bonds .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the stability of organoboron compounds used in Suzuki–Miyaura coupling reactions can be affected by air and moisture . Additionally, the reaction conditions for these processes are known to be exceptionally mild and functional group tolerant , which may also influence the compound’s action, efficacy, and stability.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-[[2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O5S3/c1-27-17(24)11-5-2-3-6-12(11)21-14(23)10-29-18-20-9-13(16(19)22-18)30(25,26)15-7-4-8-28-15/h2-9H,10H2,1H3,(H,21,23)(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKHMXAXQPSZGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(trifluoromethyl)phenyl]methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6552595.png)

![N-(4-acetylphenyl)-2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6552627.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-cyanophenyl)acetamide](/img/structure/B6552640.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B6552651.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6552656.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B6552660.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B6552665.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B6552668.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B6552675.png)